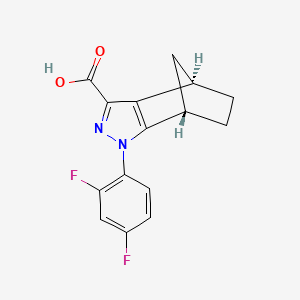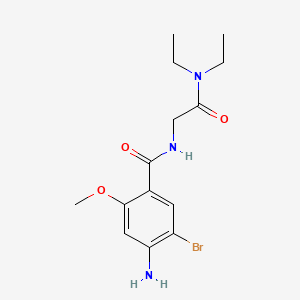
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide is a chemical compound with the molecular formula C14H22BrN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as bromopride, which is used as an antiemetic and gastroprokinetic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide typically involves multiple steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using specific catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. In the case of bromopride, it acts as a dopamine antagonist, blocking dopamine receptors in the brain and gastrointestinal tract. This action helps to reduce nausea and improve gastrointestinal motility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metoclopramide: Another dopamine antagonist used as an antiemetic and gastroprokinetic agent.
Domperidone: Similar to bromopride, it is used to treat nausea and vomiting by blocking dopamine receptors.
Uniqueness
4-Amino-5-bromo-N-(2-(diethylamino)-2-oxoethyl)-2-methoxybenzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its bromine atom and methoxy group contribute to its effectiveness as a dopamine antagonist .
Eigenschaften
Molekularformel |
C14H20BrN3O3 |
|---|---|
Molekulargewicht |
358.23 g/mol |
IUPAC-Name |
4-amino-5-bromo-N-[2-(diethylamino)-2-oxoethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C14H20BrN3O3/c1-4-18(5-2)13(19)8-17-14(20)9-6-10(15)11(16)7-12(9)21-3/h6-7H,4-5,8,16H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
ZPSLEGDFDMZZQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC(=C(C=C1OC)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


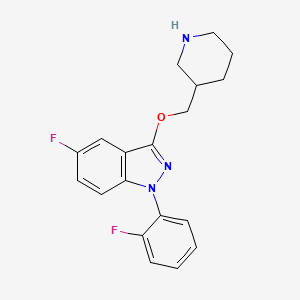
![7-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Mixture of Diastereomers)](/img/structure/B13852302.png)
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
![1,5-Anhydro-2,3-dideoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-Hex-2-enitol](/img/structure/B13852323.png)
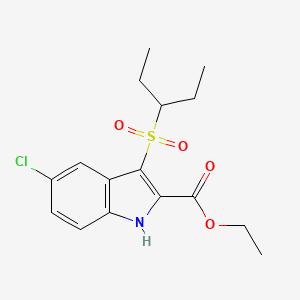
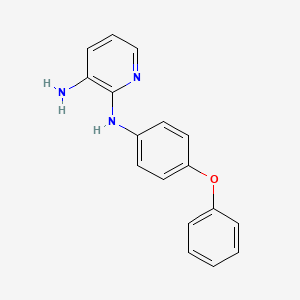
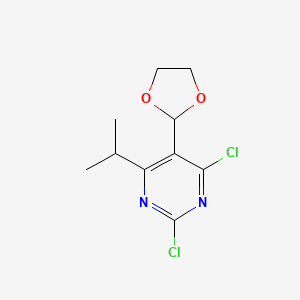
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
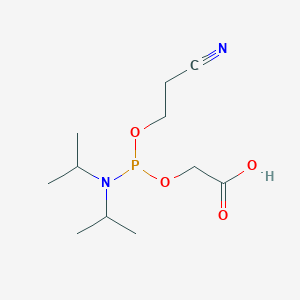
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
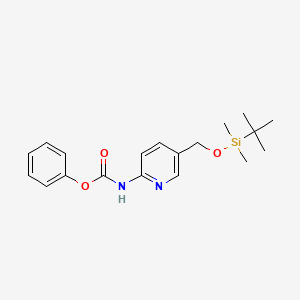
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
